molecular formula C11H9N3O B11823187 1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one

1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one

Cat. No.: B11823187
M. Wt: 199.21 g/mol
InChI Key: QGCWORNUIDJVFR-UHFFFAOYSA-N
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Description

1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one is an organic compound that features a benzimidazole ring fused with a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one typically involves the introduction of a pyrrole ring to a benzimidazole structure. One common method includes the reaction of 2-mercapto-5-aminobenzimidazole with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid and anhydrous sodium acetate. The reaction is carried out at 50°C for 4 hours, followed by neutralization with sodium hydroxide and crystallization using ethyl acetate and n-hexane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzimidazole ring .

Scientific Research Applications

1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases, including gastrointestinal disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole
  • 2-mercapto-5-nitrobenzimidazole
  • 2,5-dimethoxytetrahydrofuran

Uniqueness

1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a benzimidazole and pyrrole ring makes it particularly versatile for various applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

5-pyrrol-1-yl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C11H9N3O/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-7H,(H2,12,13,15)

InChI Key

QGCWORNUIDJVFR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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